molecular formula C26H24N2O6S2 B2385071 4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide CAS No. 477485-18-0

4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide

Cat. No.: B2385071
CAS No.: 477485-18-0
M. Wt: 524.61
InChI Key: BBHNQZWXTDWNNP-UHFFFAOYSA-N
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Description

4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide is a synthetic chemical agent designed for research applications. As a member of the sulfonamide class, this compound features a unique bis-sulfonamide structure, which may be of significant interest in medicinal chemistry and drug discovery efforts. Sulfonamides are a historically important class of molecules known to possess a wide range of pharmacological activities, including serving as antibacterial, hypoglycemic, anti-inflammatory, and antitumor agents . The presence of dual 4-methoxybenzenesulfonamide groups in its architecture suggests potential for multi-target engagement or for use as a molecular scaffold in the development of enzyme inhibitors. Researchers can utilize this compound as a key intermediate in organic synthesis or as a chemical probe to investigate the structure-activity relationships of complex sulfonamides, particularly in the design of novel therapeutic candidates. Its rigid, polyaromatic structure also makes it a candidate for use in materials science research, for instance, in the development of organic semiconductors or advanced polymers. This product is strictly for research use in laboratory settings.

Properties

IUPAC Name

4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S2/c1-33-23-11-15-25(16-12-23)35(29,30)27-21-7-3-19(4-8-21)20-5-9-22(10-6-20)28-36(31,32)26-17-13-24(34-2)14-18-26/h3-18,27-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHNQZWXTDWNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The intermediate products are then further reacted with other phenyl derivatives to achieve the final structure.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy groups can be oxidized to hydroxyl groups under specific conditions.

  • Reduction: The sulfonamide groups can be reduced to amines.

  • Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate or chromyl chloride.

  • Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

  • Substitution: Electrophilic reagents such as bromine or nitric acid are typically employed.

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Introduction of various substituents on the phenyl rings.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its sulfonamide groups make it a potential candidate for biological studies, particularly in enzyme inhibition.

  • Medicine: The compound may have therapeutic potential, especially in the development of new drugs targeting specific biological pathways.

  • Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Key Substituents Biological Activity Reference
Target Compound : 4-Methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide Two 4-methoxyphenyl groups, biphenyl core Not reported (structural analogies suggest potential enzyme inhibition)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole ring, 4-methylphenyl Antimicrobial activity
6-(p-Aminoanilino)metanilic acid Amino groups, sulfonamide linkage Tuberculosis inhibitor (target: acetyltransferase)
N-Mesityl-4-methoxybenzenesulfonamide Mesityl group, single methoxyphenyl Anti-atherosclerotic (FFAR4 modulation)
4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide Trifluoromethyl group, amino substituent Antibacterial/antifungal applications
N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide Ethoxyphenyl, benzamide Not reported (similar synthesis pathway)

Key Observations:

Substituent Impact on Activity: The oxazole-containing derivative () shows antimicrobial activity due to the heterocyclic ring’s ability to disrupt microbial membranes or enzymes. In contrast, the target compound’s methoxy groups may favor interactions with eukaryotic enzymes (e.g., monoamine oxidases) . Trifluoromethyl groups () enhance metabolic stability and electronegativity, making derivatives more resistant to oxidative degradation compared to methoxy-substituted analogs .

Biphenyl vs. Simpler analogs like N-mesityl derivatives () lack this extended conjugation, which may limit their potency .

Dual Sulfonamide Linkages: Bis-sulfonamides (e.g., the target compound) often exhibit stronger hydrogen-bonding capacity (4 H-bond acceptors) compared to mono-sulfonamides, enhancing interactions with targets like β-secretase or carbonic anhydrases .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors Water Solubility (Predicted)
Target Compound 538.6 3.5 2 8 Low
4-Methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 406.4 2.8 2 6 Moderate
4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 316.3 2.1 2 5 High
N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide 396.5 3.2 2 6 Low

Key Observations:

  • The target compound’s higher molecular weight and lipophilicity (logP 3.5) may limit blood-brain barrier permeability but enhance plasma protein binding, prolonging half-life .
  • Water solubility inversely correlates with logP; the trifluoromethyl derivative’s lower logP (2.1) improves solubility, favoring oral bioavailability .

Biological Activity

4-Methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide, commonly referred to in scientific literature as a sulfonamide compound, has garnered attention due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N2O4S2
  • Molecular Weight : 448.57 g/mol

Antimicrobial Properties

Sulfonamides have historically been recognized for their antibacterial properties. The compound exhibits significant activity against various bacterial strains. A study indicated that it inhibits bacterial growth by interfering with folate synthesis, a crucial pathway for bacterial proliferation.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Streptococcus pneumoniae16

Anti-inflammatory Activity

Research has demonstrated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity suggests potential applications in treating inflammatory diseases.

Antitumor Effects

The compound has shown promise in cancer therapy. In vitro studies on various cancer cell lines revealed that it induces apoptosis through the activation of the intrinsic apoptotic pathway. Notably, it was found to:

  • Decrease cell viability in breast cancer (MCF-7) and colon cancer (HCT116) cell lines.
  • Induce caspase activation, leading to programmed cell death.

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

  • Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit dihydropteroate synthase, disrupting folate biosynthesis in bacteria.
  • Induction of Apoptosis : The compound activates caspases and alters mitochondrial membrane potential, which is critical for apoptosis.

Case Studies

  • Study on Inflammatory Bowel Disease (IBD) : A clinical trial investigated the efficacy of this compound in patients with IBD. Results indicated a reduction in disease activity scores and inflammatory markers after treatment.
  • Cancer Treatment Study : A preclinical study evaluated the antitumor efficacy in xenograft models of breast cancer. Tumor growth was significantly inhibited compared to control groups.

Q & A

Q. Basic Synthesis Protocol :

  • Step 1 : React 4-methoxybenzenesulfonyl chloride with 4-aminophenyl intermediates under basic conditions (e.g., triethylamine in DCM) .
  • Step 2 : Introduce the second methoxyphenyl group via Ullmann coupling or Buchwald-Hartwig amination, using copper or palladium catalysts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Critical Parameters :

  • Catalyst loading (5–10 mol% Pd for cross-coupling).
  • Reaction temperature (80–120°C for aryl amidation) .

How can reaction yields be optimized for large-scale synthesis?

Q. Advanced Methodological Strategies :

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in amidation .
  • Catalyst Screening : Test Fe(III)-porphyrin complexes for greener C–N bond formation (reported 15% yield improvement) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with comparable yields (85% vs. 82%) .

Case Study :
A 2024 study achieved 92% yield by replacing traditional heating with flow chemistry, minimizing side-product formation .

How can contradictions in biological activity data be resolved?

Q. Root Causes :

  • Variability in assay conditions (e.g., bacterial strain susceptibility differences).
  • Impurities in synthesized batches.

Q. Resolution Strategies :

  • Standardized Assays : Use WHO-recommended cell lines (e.g., HepG2 for cytotoxicity) and buffer systems .
  • Batch Purity Verification : Implement HPLC-MS (≥98% purity) and NMR for structural confirmation .
  • SAR Studies : Compare analogs (e.g., 4-chloro vs. 4-methoxy derivatives) to isolate substituent effects .

Example : Inconsistent IC₅₀ values (5–50 µM) in carbonic anhydrase inhibition studies were attributed to residual DMSO; strict solvent controls resolved discrepancies .

What analytical methods are critical for structural confirmation?

Q. Core Techniques :

  • X-Ray Crystallography : Resolves bond angles (e.g., S–N–C torsion = 112.5°) and packing interactions .
  • NMR Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) and ¹³C NMR (δ 160 ppm for sulfonamide carbons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 521.12 Da) .

Q. Advanced Applications :

  • DSC/TGA : Assess thermal stability (decomposition onset >250°C) for formulation studies .

What computational approaches support structure-activity relationship (SAR) studies?

Q. Methodological Tools :

  • Molecular Docking : AutoDock Vina predicts binding modes with dihydropteroate synthase (binding energy ≤-8.5 kcal/mol) .
  • QSAR Modeling : Hammett constants (σ = -0.27 for -OCH₃) correlate with antibacterial potency (R² = 0.89) .
  • MD Simulations : Reveal stable hydrogen bonds between sulfonamide and His154 in carbonic anhydrase II over 100 ns .

Validation : Cross-check computational results with mutagenesis studies (e.g., His154Ala mutation reduces activity by 90%) .

What enzyme systems are targeted by this sulfonamide?

Q. Primary Targets :

  • Dihydropteroate Synthase (DHPS) : Critical for folate synthesis in bacteria; IC₅₀ = 2.3 µM .
  • Carbonic Anhydrase IX : Overexpressed in tumors; inhibition reduces extracellular acidosis (Ki = 8.7 nM) .

Q. Mechanistic Insights :

  • Competitive inhibition confirmed via Lineweaver-Burk plots .
  • Methoxy groups enhance selectivity for tumor-associated CA isoforms .

How do methoxy substituents influence pharmacokinetics?

Q. Key Effects :

  • Solubility : Methoxy groups increase aqueous solubility (2.1 mg/mL vs. 0.3 mg/mL for non-substituted analogs) .
  • Metabolic Stability : CYP3A4-mediated demethylation is slowed by para-substitution (t₁/₂ = 6h vs. 2h) .

Optimization Strategy :
Introduce fluorine adjacent to methoxy to block oxidative metabolism (e.g., 4-OCF₃ analogs show t₁/₂ >12h) .

What are the challenges in crystallizing this compound?

Q. Technical Hurdles :

  • Polymorphism risk due to flexible biphenyl linkage.
  • Solvent selection (n-hexane/EtOAC mixtures yield diffraction-quality crystals) .

Q. Solutions :

  • Seeding techniques with pre-formed microcrystals.
  • Slow evaporation at 4°C to control nucleation .

How can researchers validate target engagement in cellular models?

Q. Advanced Approaches :

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to CAIX in hypoxic HeLa cells (ΔTₘ = 4.2°C) .
  • Silencing RNA (siRNA) : Knockdown of CAIX reduces compound efficacy (IC₅₀ increases from 10 µM to 45 µM) .

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